Molecular Weight vs. N-Benzyl Analog
The target compound (MW 388.38 g/mol) exhibits a 44.0 g/mol higher molecular weight than its closest commercially available analog, N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950236-66-5, MW 344.4 g/mol) [1]. This difference arises from the replacement of the benzylamine tail with a methyl anthranilate moiety, which adds an ester group (COOCH3) and an additional aromatic carbon. In the context of fragment-based drug discovery, this higher molecular weight places the target compound closer to the lead-like range, making it a more advanced scaffold for hit-to-lead optimization where increased complexity is desired.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 388.38 g/mol |
| Comparator Or Baseline | N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950236-66-5): 344.4 g/mol |
| Quantified Difference | +44.0 g/mol (12.8% higher) |
| Conditions | Computed molecular weight based on molecular formula; values sourced from vendor datasheets. |
Why This Matters
A higher but still moderate molecular weight can be advantageous for lead optimization, providing additional functional handles for SAR exploration without exceeding typical drug-likeness thresholds.
- [1] Life Chemicals. Product Listing for Methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate (F3375-1208). CAS 950256-05-0. Purity ≥90%. Data retrieved from kuujia.com, a chemical marketplace aggregator. Last updated: 2023-04-26. View Source
